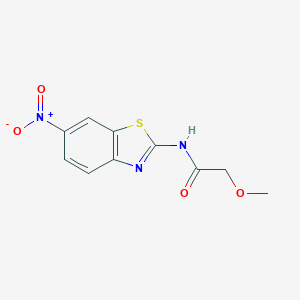![molecular formula C14H15BrN2O5 B255204 Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate, also known as BMB-E1, is a synthetic compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a hydrazide derivative of ethyl acetoacetate and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate may also inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has also been found to inhibit the replication of hepatitis B virus and HIV. In addition, Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has been found to have neuroprotective effects and may protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It has also been found to be stable under various conditions and has a relatively long half-life. However, there are also limitations to using Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate in laboratory experiments. It is a relatively new compound and there is limited information available on its toxicity and pharmacokinetics. In addition, the mechanism of action of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. In addition, more research is needed to determine the safety and toxicity of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate and its pharmacokinetics. Future research may also investigate the potential of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate in combination with other therapeutic agents to enhance its efficacy.
Métodos De Síntesis
The synthesis of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate involves the reaction of ethyl acetoacetate with 3-bromo-4-methoxybenzoyl hydrazine in the presence of acetic acid and acetic anhydride. The resulting compound is then treated with sodium ethoxide to yield Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate. The synthesis of this compound has been described in detail in several research papers.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has been found to exhibit potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. Several studies have investigated the potential of Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate in the treatment of cancer, hepatitis B virus, and HIV. Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate |
|---|---|
Fórmula molecular |
C14H15BrN2O5 |
Peso molecular |
371.18 g/mol |
Nombre IUPAC |
ethyl (E)-4-[2-(3-bromo-4-methoxybenzoyl)hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C14H15BrN2O5/c1-3-22-13(19)7-6-12(18)16-17-14(20)9-4-5-11(21-2)10(15)8-9/h4-8H,3H2,1-2H3,(H,16,18)(H,17,20)/b7-6+ |
Clave InChI |
DQEKGSCGDVSKDH-VOTSOKGWSA-N |
SMILES isomérico |
CCOC(=O)/C=C/C(=O)NNC(=O)C1=CC(=C(C=C1)OC)Br |
SMILES |
CCOC(=O)C=CC(=O)NNC(=O)C1=CC(=C(C=C1)OC)Br |
SMILES canónico |
CCOC(=O)C=CC(=O)NNC(=O)C1=CC(=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)

![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255138.png)


![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)
![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B255160.png)
